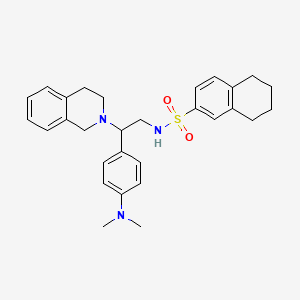

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure often involves complex reactions such as the Pictet-Spengler condensation, Friedel-Crafts cyclizations, and reactions involving sulfoxides and sulfonamides. For example, the Pictet-Spengler reaction has been utilized for the synthesis of tetrahydroisoquinoline derivatives from N-sulfonyl-β-phenethylamines and α-chloro-α-phenylselenoesters, achieving moderate to good yields (Silveira et al., 1999). Moreover, Friedel-Crafts cyclization promoted by iron(III) chloride hexahydrate has been used to access substituted tetrahydroisoquinolines, a process that underscores the adaptability of these synthetic pathways to produce complex heterocyclic compounds (Bunce et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various analytical techniques, including crystallography. For instance, the structure determination of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile showcases the intricacies of molecular interactions and the spatial arrangement of atoms within such complex molecules (Otero et al., 2017).

Chemical Reactions and Properties

Compounds with the tetrahydroisoquinoline scaffold often participate in varied chemical reactions, reflecting their rich chemical properties. For example, their binding interactions with enzymes like phenylethanolamine N-methyltransferase (PNMT) have been studied, revealing insights into their potential as inhibitors based on molecular modeling and structure-activity relationship (SAR) studies (Grunewald et al., 2006).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of tetrahydroisoquinoline and tetrahydronaphthalene derivatives have been a subject of interest due to their potential as core structures in various pharmacologically active compounds. For instance, Friedel-Crafts cyclization has been utilized for synthesizing tetrahydroisoquinolines, demonstrating the versatility of these compounds in organic synthesis (Bunce, Cain, & Cooper, 2012). These methodologies highlight the potential of such compounds in constructing complex molecular architectures relevant in drug discovery and development.

Biological Activities and Applications

Compounds with structural elements similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" have been investigated for a range of biological activities. For example, certain 1,4-Naphthoquinone derivatives containing phenylaminosulfanyl moieties have shown potent cytotoxic activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Ravichandiran et al., 2019).

Material Science and Engineering Applications

The structural motifs present in compounds like "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" are also of interest in material science. For instance, sulfonated poly(aryl ether sulfone)s, which may contain similar functional groups, have been developed for applications in proton exchange membranes , highlighting the utility of such structures in fuel cell technology (Zhang, Zhang, Zhang, & Li, 2010).

Propriétés

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O2S/c1-31(2)27-14-11-24(12-15-27)29(32-18-17-23-8-4-6-10-26(23)21-32)20-30-35(33,34)28-16-13-22-7-3-5-9-25(22)19-28/h4,6,8,10-16,19,29-30H,3,5,7,9,17-18,20-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYMUNKYPYBGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)

![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2495680.png)

![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)

![2-{[(Tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2495683.png)

![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)

![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)